molecular formula C12H15FOS B13478356 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one

Cat. No.: B13478356
M. Wt: 226.31 g/mol
InChI Key: HEYGPOIHCXPNPR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one is an organic compound that features a fluorinated phenyl group and an isopropylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and isopropyl mercaptan.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with isopropyl mercaptan in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-fluorophenyl)-3-(isopropylthio)propan-2-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and isopropylthio group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)propan-2-one: Lacks the isopropylthio group, making it less versatile in certain reactions.

    1-(2-Chlorophenyl)-3-(isopropylthio)propan-2-one: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and applications.

    1-(2-Fluorophenyl)-3-(methylthio)propan-2-one: Contains a methylthio group instead of isopropylthio, leading to different chemical properties.

Uniqueness

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one is unique due to the presence of both a fluorinated phenyl group and an isopropylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H15FOS/c1-9(2)15-8-11(14)7-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3

InChI Key

HEYGPOIHCXPNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)CC1=CC=CC=C1F

Origin of Product

United States

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